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CAS No.: 24168-96-5

Cat. No.: S530887

Structural and Electronic Properties

The geometric and electronic structure of Isoconazole is foundational to its function and interaction with

biological targets.

e Optimal Computational Methods: DFT studies indicate that the CAM-B3LYP functional with the 6-
31G(d,p) basis set is particularly effective for geometry optimization of Isoconazole, yielding the
smallest root-mean-square deviation (RMSD) for its rotamers [1].

¢ Molecular Electrostatic Potential (MEP): Analysis of the MEP, often performed at the CAM-
B3LYP/6-311++G(2d,3p) level of theory, reveals the charge distribution across the molecule. This
identifies regions susceptible to electrophilic or nucleophilic attack, which are critical for
understanding drug-receptor interactions [1].

e Atomic Charge Distribution: Different population analysis methods (Mulliken, CHelpG, NBO) yield
varying atomic charges on key heteroatoms. For instance, the pyrrolic nitrogen (N1) and oxygen (0O1)
atoms often carry significant negative charges, while the charges on chlorine atoms can vary in sign
and magnitude depending on the method used [1].

Table: Key Heteroatom Charges in Isoconazole from DFT Calculations [1]

Heteroatom Mulliken (CAM-B3LYP) CHelpG (CAM-B3LYP) NBO (CAM-B3LYP)

N1 (PyrrolicN)  -0.289 -0.607 -0.510
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Heteroatom

N2

o1

Cl1

Mulliken (CAM-B3LYP) CHelpG (CAM-B3LYP) NBO (CAM-B3LYP)
0.111 0.178 -0.421
-0.376 -0.406 -0.610
-0.044 -0.112 0.012

Spectroscopic Characterization via DFT

DFT calculations allow for the accurate prediction and assignment of experimental spectroscopic data.

¢ Vibrational (FT-IR) Spectroscopy: The calculated IR spectrum of Isoconazole using the CAM-

B3LYP functional shows good agreement with the experimental FT-IR spectrum, enabling precise
identification of vibrational modes [1].

e UV-Vis Spectroscopy: Theoretical UV-vis spectra can be computed using Time-Dependent DFT
(TD-DFT). The B3LYP functional has been shown to provide good compatibility with the
experimental UV spectrum of Isoconazole. Natural bond orbital (NBO) analysis and linear response
methods help explain spectral differences between similar azole drugs [1].

¢ Nuclear Magnetic Resonance (*H NMR): The B3LYP functional accurately describes the tH NMR
chemical shifts of Isoconazole, showing excellent agreement with experimental results. This is vital
for confirming molecular identity and purity [1].

Table: Recommended DFT Methods for Spectral Simulation of Isoconazole [1]

Spectroscopic Recommended o
. . Key Application
Technique Functional/Method
Geometry CAM-B3LYP/6-31G(d,p) Achieving the most stable molecular

Optimization

IR Spectrum

UV-Vis Spectrum

CAM-B3LYP

B3LYP or Linear Response
TD-DFT

structure

Simulating vibrational modes and matching
experimental FT-IR

Simulating electronic transitions and
explaining spectral features
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Spectroscopic Recommended .
. . Key Application
Technique Functional/Method
'H NMR Spectrum B3LYP Calculating chemical shifts for structural

validation

Experimental Validation and Pharmaceutical
Applications

Theoretical DFT findings are supported and applied through experimental studies that enhance the drug's

properties.

¢ Solubility Enhancement with Cyclodextrins: Experimental research forms inclusion complexes
between Isoconazole nitrate and Methyl--cyclodextrin (M-B-CD) to tackle its low aqueous
solubility. Phase solubility studies show an AL-type diagram with a 1:1 molar ratio and a stability
constant (Kg) of 2711 M~ [2].

e Characterization of Complexes: The successful formation of inclusion complexes is confirmed using
FT-IR and *H NMR, which detect changes in vibrational modes and chemical shifts due to host-guest

interactions [2]. Spray-drying (SD) proved more effective than freeze-drying (FD), yielding
complexes with ~7-fold higher aqueous solubility than pure Isoconazole nitrate [2].
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DFT and experimental workflow for Isoconazole nitrate development.

Methodology for Key Experiments

For researchers aiming to reproduce or build upon these findings, here are the core methodological details.

¢ DFT Computational Protocol:

o Geometry Optimization: Begin with a conformational search, then optimize the geometry of
the most stable rotamers using the CAM-B3LYP functional and the 6-31G(d,p) basis set.

o Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm
a true energy minimum (no imaginary frequencies) and to obtain the theoretical IR spectrum.

o Electronic Property Analysis: Calculate the Molecular Electrostatic Potential (MEP) and
perform Natural Bond Orbital (NBO) analysis using a larger basis set like 6-311++G(2d,3p).

o Spectroscopic Simulation: Use TD-DFT (B3LYP) for the UV-vis spectrum and the GIAO
method with B3LYP for calculating *H NMR chemical shifts [1].

o Experimental Complexation via Spray-Drying:

o Preparation: Dissolve Isoconazole nitrate and Methyl-[3-cyclodextrin (M-3-CD) in a suitable
solvent (e.g., ethanol-water) in a 1.1 molar ratio.

o Spray-Drying: Process the solution using a spray dryer with optimized parameters (e.g., inlet
temperature, feed flow rate, and atomization pressure) to obtain a dry, powdered inclusion
complex [2].

o Characterization:

= Use FT-IR to observe shifts in characteristic bands (e.g., imidazole C=N stretch).

= Employ *H NMR (e.g., in DMSO-d6) to detect changes in proton chemical shifts,
particularly for the aromatic and imidazole rings, confirming inclusion.

= Perform phase solubility studies to determine the complexation efficiency (CE) and
stability constant (Kg) [2].

The integration of DFT modeling and experimental formulation is a powerful approach for antifungal drug
development. Future research could focus on DFT-based docking studies to precisely model the interaction

between Isoconazole and its target enzyme, lanosterol 14-a-demethylase.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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